molecular formula C10H6F2N4 B12612706 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile CAS No. 916151-07-0

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile

Katalognummer: B12612706
CAS-Nummer: 916151-07-0
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: GJGGVGVHJJCRHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is a chemical compound that features a triazole ring substituted with a difluoromethyl group and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride . This method is environmentally benign and provides the desired product in moderate-to-good yields. The reaction proceeds via a tandem reaction of difluoroacetylation, nucleophilic addition, and water elimination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include difluoroacetic anhydride, hydrazinecarboxamides, and various nucleophiles and electrophiles .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit certain enzymes or proteins, leading to their biological effects . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable scaffold for further chemical modifications and applications.

Eigenschaften

CAS-Nummer

916151-07-0

Molekularformel

C10H6F2N4

Molekulargewicht

220.18 g/mol

IUPAC-Name

4-[4-(difluoromethyl)triazol-1-yl]benzonitrile

InChI

InChI=1S/C10H6F2N4/c11-10(12)9-6-16(15-14-9)8-3-1-7(5-13)2-4-8/h1-4,6,10H

InChI-Schlüssel

GJGGVGVHJJCRHO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)N2C=C(N=N2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.